molecular formula C7H15Cl2N2O4P B018640 4-Hydroperoxy cyclophosphamide CAS No. 39800-16-3

4-Hydroperoxy cyclophosphamide

Cat. No.: B018640
CAS No.: 39800-16-3
M. Wt: 293.08 g/mol
InChI Key: VPAWVRUHMJVRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfosfamide, also known as 4-hydroperoxycyclophosphamide, is an oxazaphosphorine compound. It was an experimental drug candidate primarily investigated for its potential use in treating blood cancers. Perfosfamide was used in bone marrow transplant procedures to purge lymphocytes and prevent Graft Versus Host Disease .

Mechanism of Action

Target of Action

4-Hydroperoxycyclophosphamide (4-OOH-CY) is an activated analog of cyclophosphamide . Its primary targets are DNA and T cells . It cross-links DNA, inducing T cell apoptosis independent of caspase receptor activation . This compound can be used in the study of rheumatoid arthritis and autoimmune diseases .

Mode of Action

4-OOH-CY interacts with its targets by cross-linking DNA, which leads to the induction of T cell apoptosis . This apoptosis is independent of caspase receptor activation . Additionally, 4-OOH-CY can activate the mitochondrial death pathway by producing reactive oxygen species (ROS) .

Biochemical Pathways

The primary biochemical pathway affected by 4-OOH-CY is the mitochondrial death pathway . The production of ROS by 4-OOH-CY activates this pathway, leading to T cell apoptosis . This process is independent of caspase receptor activation .

Pharmacokinetics

The pharmacokinetics of 4-OOH-CY involves its conversion from the prodrug cyclophosphamide . Approximately 90% of administered cyclophosphamide is activated to 4-hydroxycyclophosphamide, and 80% of that is detoxified to 4-ketocyclophosphamide and carboxyphosphamide .

Result of Action

The molecular and cellular effects of 4-OOH-CY’s action primarily involve the induction of T cell apoptosis . This apoptosis is independent of caspase receptor activation and is mediated by the production of ROS, which activates the mitochondrial death pathway .

Action Environment

The action of 4-OOH-CY can be influenced by environmental factors such as the presence of other compounds. For example, when used in conjunction with methotrexate, 4-OOH-CY can inhibit the expression of RANKL in fibroblast-like synoviocytes induced by IL-6/sil-6r through the inhibition of the JAK2/STAT3 and p38MAPK signaling pathways .

Biochemical Analysis

Biochemical Properties

4-Hydroperoxycyclophosphamide interacts with various biomolecules, including DNA and enzymes. It cross-links DNA, inducing T cell apoptosis independent of caspase receptor activation . This compound can also activate the mitochondrial death pathway by producing reactive oxygen species (ROS) .

Cellular Effects

4-Hydroperoxycyclophosphamide has marked effects on various types of cells and cellular processes. For instance, it induces marked cardiotoxicity at µM concentrations . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Hydroperoxycyclophosphamide involves its interaction with DNA and the induction of apoptosis. It cross-links DNA, leading to T cell apoptosis . This apoptosis is independent of caspase receptor activation. Furthermore, 4-Hydroperoxycyclophosphamide can activate the mitochondrial death pathway by producing ROS .

Temporal Effects in Laboratory Settings

The effects of 4-Hydroperoxycyclophosphamide change over time in laboratory settings. For instance, it has been shown to induce marked cardiotoxicity at µM concentrations . It also leads to increased levels of ATP and total glutathione on proliferative cells at 25 µM .

Dosage Effects in Animal Models

The effects of 4-Hydroperoxycyclophosphamide vary with different dosages in animal models. For example, at a dosage of 200 mg/kg, it induces T cell and B cell death in mice .

Metabolic Pathways

4-Hydroperoxycyclophosphamide is involved in various metabolic pathways. It is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide .

Subcellular Localization

It is known that it can induce the nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG .

Preparation Methods

Perfosfamide is synthesized from cyclophosphamide. The synthetic route involves the hydroxylation of cyclophosphamide to produce 4-hydroxycyclophosphamide, which is then further oxidized to form perfosfamide. The reaction conditions typically involve the use of peroxygenases, such as those from Marasmius rotula, which can efficiently hydroxylate cyclophosphamide using hydrogen peroxide as a cosubstrate .

Chemical Reactions Analysis

Perfosfamide undergoes several types of chemical reactions:

    Oxidation: Perfosfamide can be oxidized to form 4-hydroxycyclophosphamide and further to 4-ketocyclophosphamide.

    Reduction: It can be reduced back to cyclophosphamide under certain conditions.

    Substitution: Perfosfamide can undergo substitution reactions, particularly involving its chloroethyl groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include 4-hydroxycyclophosphamide, 4-ketocyclophosphamide, and cyclophosphamide .

Scientific Research Applications

Perfosfamide has been used in various scientific research applications:

Comparison with Similar Compounds

Perfosfamide is similar to other oxazaphosphorine compounds, such as:

    Cyclophosphamide: A widely used chemotherapeutic agent that is metabolized to 4-hydroxycyclophosphamide.

    Mafosfamide: Another oxazaphosphorine compound with similar metabolic pathways.

What sets perfosfamide apart is its specific use in bone marrow transplant procedures to purge lymphocytes and prevent Graft Versus Host Disease .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAWVRUHMJVRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1OO)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049058
Record name 4-Hydroperoxy cyclophosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39800-16-3
Record name 4-Hydroperoxycyclophosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39800-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ASTA 6496
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039800163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroperoxycyclophosphamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroperoxy cyclophosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroperoxy cyclophosphamide
Reactant of Route 2
Reactant of Route 2
4-Hydroperoxy cyclophosphamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Hydroperoxy cyclophosphamide
Reactant of Route 4
4-Hydroperoxy cyclophosphamide
Reactant of Route 5
Reactant of Route 5
4-Hydroperoxy cyclophosphamide
Reactant of Route 6
4-Hydroperoxy cyclophosphamide
Customer
Q & A

Q1: How does 4-hydroperoxycyclophosphamide exert its antitumor activity?

A1: 4-hydroperoxycyclophosphamide (4-OOH-CPA) is an activated analog of the alkylating agent cyclophosphamide. Unlike cyclophosphamide, 4-OOH-CPA does not require metabolic activation by the liver and readily breaks down into its active metabolites, primarily phosphoramide mustard and acrolein. [, ] Phosphoramide mustard is a potent DNA alkylating agent, forming crosslinks between DNA strands. [, ] This DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to cell death. [, ]

Q2: Which specific DNA bases are targeted by phosphoramide mustard?

A2: Phosphoramide mustard preferentially alkylates guanine bases within DNA. [] Interestingly, the sequence context surrounding the guanine influences the likelihood of alkylation. For example, guanines flanked by cytosines are less susceptible to 4-OOH-CPA induced damage. []

Q3: Is DNA crosslinking the sole mechanism by which 4-OOH-CPA induces cell death?

A3: While DNA crosslinking by phosphoramide mustard is considered the primary cytotoxic mechanism, 4-OOH-CPA also induces apoptosis, a programmed cell death pathway. [, , , ] This process involves specific morphological and biochemical changes, including DNA fragmentation and activation of caspase enzymes. [, , , ]

Q4: How does the pH of the environment influence 4-OOH-CPA's conversion to active metabolites?

A5: The conversion of 4-OOH-CPA's primary metabolite, 4-hydroxycyclophosphamide, into phosphoramide mustard and acrolein is influenced by the presence of general base catalysts like phosphate and bicarbonate. [, ] This conversion is more efficient at higher pH and catalyst concentrations. [, ] This pH dependency has significant implications for 4-OOH-CPA's urotoxic potential, as the pH and composition of urine can affect acrolein-induced bladder toxicity. []

Q5: Can the intracellular concentration of specific molecules modulate 4-OOH-CPA's cytotoxic activity?

A6: Yes, the intracellular concentration of bifunctional catalysts, such as inorganic phosphates, organic phosphates, and certain enzymes, can influence the conversion of 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein. [] This suggests that variations in these catalysts between tumor cells and normal cells could potentially contribute to 4-OOH-CPA's oncotoxic specificity. []

Q6: How does the tumor suppressor protein p53 influence the response of cells to 4-OOH-CPA?

A7: The presence of functional p53 appears to protect cells, particularly those in organogenesis-stage limbs, from 4-OOH-CPA induced damage. [] p53 plays a crucial role in cell cycle arrest and apoptosis, both of which are triggered in response to DNA damage caused by 4-OOH-CPA. [] In the absence of p53, cells may accumulate DNA damage, leading to increased cell death by necrosis and more severe developmental abnormalities. []

Q7: What is the role of cytochrome c in 4-OOH-CPA induced cell death?

A8: Studies have shown that 4-OOH-CPA, alongside other teratogens like heat shock, can trigger the release of cytochrome c from mitochondria in embryonic cells. [] This release precedes the activation of caspase enzymes, indicating that cytochrome c release is an upstream event in the apoptotic pathway induced by 4-OOH-CPA. []

Q8: Are there cell types that display resistance to the apoptotic effects of 4-OOH-CPA?

A9: Yes, certain cell types, such as heart cells in day 9 mouse embryos, demonstrate remarkable resistance to the cell death-inducing effects of 4-OOH-CPA. [] This resistance is linked to the absence of cytochrome c release from mitochondria, highlighting the critical role of this event in 4-OOH-CPA induced apoptosis. []

Q9: How is 4-hydroperoxycyclophosphamide used in the context of autologous bone marrow transplantation?

A10: 4-OOH-CPA is employed ex vivo to purge bone marrow grafts of contaminating tumor cells prior to transplantation. [, , , , , , , ] This approach aims to reduce the risk of disease relapse after transplantation. [, , , , , , , ]

Q10: What are the challenges associated with using 4-OOH-CPA for ex vivo purging?

A11: While effective in eliminating certain tumor cells, 4-OOH-CPA can also damage healthy hematopoietic stem cells in the bone marrow graft. [, , , ] This damage can lead to delayed or incomplete hematopoietic recovery after transplantation, increasing the risk of infections and bleeding complications. [, , , ]

Q11: Are there strategies to enhance the efficacy and safety of 4-OOH-CPA purging?

A12: Several approaches are being explored to improve 4-OOH-CPA purging. One strategy involves combining 4-OOH-CPA with other agents, such as etoposide or immunotoxins, to enhance tumor cell killing while minimizing damage to healthy stem cells. [, ] Another approach focuses on optimizing the incubation conditions during ex vivo treatment, including the concentration of red blood cells and nucleated bone marrow cells, which can influence 4-OOH-CPA activity. []

Q12: Can the effectiveness of 4-OOH-CPA purging be predicted?

A13: Researchers are investigating potential biomarkers and assays to predict the success of 4-OOH-CPA purging. For instance, the CFU-GM (colony-forming unit-granulocyte, macrophage) content of the purged bone marrow graft has been correlated with the time to hematologic recovery after transplantation. [] This suggests that CFU-GM content could serve as a potential predictor of hematopoietic reconstitution. []

Q13: How does the sensitivity of leukemic cells to 4-OOH-CPA vary?

A14: The sensitivity of leukemic cells to 4-OOH-CPA can differ significantly depending on factors like the leukemia subtype, stage of differentiation, and prior treatment history. [, , , ] This variability highlights the need for individualized treatment strategies and underscores the importance of developing reliable methods to assess tumor cell sensitivity before ex vivo purging. [, , , ]

Q14: What are the potential advantages of intraarterial administration of 4-OOH-CPA for treating brain tumors?

A15: Intraarterial (i.a.) administration of 4-OOH-CPA for brain tumors offers potential advantages over intravenous (i.v.) administration. [] I.a. delivery allows for higher drug concentrations to be achieved directly within the tumor, while minimizing systemic exposure and toxicity. [] This targeted approach has been shown to improve survival in animal models of human glioma. []

Q15: Are there any alternatives to 4-OOH-CPA for ex vivo purging or cancer treatment?

A16: Yes, researchers are continually exploring alternative agents and strategies for both ex vivo purging and cancer treatment. For purging, options include other chemotherapeutic drugs, immunotoxins, and photodynamic therapy. [, , ] In the broader context of cancer treatment, targeted therapies, immunotherapy, and novel drug delivery systems are actively being developed and tested.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.